Diazo Reagent OA
Overview
Description
Diazo Reagent OA is a versatile organic compound characterized by the presence of a diazo group (-N=N-). Diazo compounds are known for their unique reactivity and are widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The diazo group imparts significant reactivity, making these compounds valuable intermediates in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diazo Reagent OA can be synthesized through several methods, including the diazotization of primary amines and the reaction of diazo transfer reagents with active methylene compounds. One common method involves the reaction of a primary amine with nitrous acid, generated in situ from sodium nitrite and a mineral acid, to form the diazonium salt, which is then treated with a base to yield the diazo compound.
Industrial Production Methods: Industrial production of diazo compounds often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient and scalable production of diazo compounds, minimizing the risks associated with handling these reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: Diazo Reagent OA undergoes a variety of chemical reactions, including:
Oxidation: Diazo compounds can be oxidized to form azo compounds.
Reduction: Reduction of diazo compounds can yield hydrazines.
Substitution: Diazo compounds can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: Diazo compounds are known for their ability to undergo cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Cycloaddition: Catalysts such as rhodium and copper complexes are frequently used to facilitate cycloaddition reactions.
Major Products:
Azo Compounds: Formed through oxidation.
Hydrazines: Formed through reduction.
Substituted Amines and Alcohols: Formed through nucleophilic substitution.
Heterocycles: Formed through cycloaddition reactions.
Scientific Research Applications
Diazo Reagent OA has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of diagnostic agents and therapeutic drugs.
Industry: Applied in the production of dyes, pigments, and polymers.
Mechanism of Action
The reactivity of Diazo Reagent OA is primarily due to the presence of the diazo group, which can generate highly reactive carbene intermediates upon decomposition. These carbenes can insert into various bonds, including C-H, N-H, and O-H bonds, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used.
Comparison with Similar Compounds
Ethyl Diazoacetate: Another diazo compound used in organic synthesis.
Diazomethane: A highly reactive diazo compound used for methylation reactions.
Diazoacetone: Used in the synthesis of heterocyclic compounds.
Uniqueness: Diazo Reagent OA is unique in its ability to participate in a wide range of chemical reactions, making it a valuable tool in synthetic organic chemistry. Its versatility and reactivity distinguish it from other diazo compounds, allowing for the efficient synthesis of diverse chemical structures.
Properties
IUPAC Name |
zinc;4-benzamido-2-methoxy-5-methylbenzenediazonium;trichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2.3ClH.Zn/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;;;;/h3-9H,1-2H3;3*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQULPNUGWNFOR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3O2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431742 | |
Record name | Diazo Reagent OA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13983-15-8 | |
Record name | Diazo Reagent OA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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